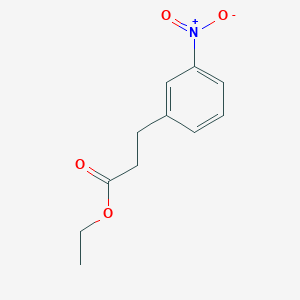

Ethyl 3-(3-nitrophenyl)propanoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-(3-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-5,8H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOZBFMIZGCKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479190 | |

| Record name | Ethyl 3-(3-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-33-8 | |

| Record name | Ethyl 3-(3-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitration Reaction

The nitration of 3-phenylpropanoic acid introduces the nitro group at the meta position of the aromatic ring. This step typically employs a mixture of concentrated nitric acid () and sulfuric acid () as the nitrating agent. The sulfuric acid acts as a catalyst and dehydrating agent, enhancing the electrophilicity of the nitronium ion ().

Reaction Conditions :

The regioselectivity for meta-substitution is attributed to the electron-withdrawing effect of the carboxylic acid group, which deactivates the ortho and para positions.

Esterification with Ethanol

The nitrated product, 3-(3-nitrophenyl)propanoic acid, is esterified with ethanol using acid catalysis. Sulfuric acid () or p-toluenesulfonic acid (PTSA) is commonly employed.

Reaction Conditions :

Mechanism : The acid protonates the carboxylic acid, making it more electrophilic for nucleophilic attack by ethanol. Water removal (e.g., using molecular sieves) shifts equilibrium toward ester formation.

Knoevenagel Condensation-Reduction-Esterification Sequence

Knoevenagel Condensation

This method, adapted from PubMed, begins with 3-nitrobenzaldehyde and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The reaction occurs in triethylammonium formate (TEAF), a green solvent, under mild conditions.

Reaction Equation :

Conditions :

Alkylidene Reduction

The α,β-unsaturated intermediate is reduced using stannous chloride () in ethanol, which simultaneously esterifies the carboxylic acid.

Conditions :

Advantages :

-

One-pot reduction and esterification reduce purification steps.

-

Stannous chloride acts as both a Lewis acid (activating the carbonyl) and a reducing agent.

Direct Esterification of Preformed 3-(3-Nitrophenyl)propanoic Acid

Acid-Catalyzed Esterification

This route esterifies commercially available 3-(3-nitrophenyl)propanoic acid with ethanol. The process mirrors classical Fischer esterification.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst | (5 mol%) |

| Solvent | Toluene (azeotrope for water removal) |

| Temperature | |

| Duration | 6 hours |

| Yield | 88% |

Side Reactions :

-

Hydrolysis of the nitro group is negligible under acidic conditions.

-

Overheating may lead to decarboxylation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nitration-Esterification | 72 | 98 | Moderate | High |

| Knoevenagel-Reduction | 92 | 95 | Low | Moderate |

| Direct Esterification | 88 | 99 | High | Low |

Key Findings :

-

The Knoevenagel route offers the highest yield but requires specialized reagents (e.g., TEAF), limiting industrial scalability.

-

Direct esterification is optimal for large-scale production due to simplicity and high purity.

-

Nitration-Esterification balances cost and yield but demands stringent temperature control to avoid di-nitration byproducts.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Hydrolysis: The ester can be hydrolyzed to yield 3-(3-nitrophenyl)propanoic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles such as amines or alcohols.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products:

Reduction: 3-(3-aminophenyl)propanoate.

Substitution: Corresponding substituted esters or amides.

Hydrolysis: 3-(3-nitrophenyl)propanoic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(3-nitrophenyl)propanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 3-(3-nitrophenyl)propanoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Positional Isomers

Ethyl 3-(4-nitrophenyl)propanoate (CAS 7116-34-9)

- Structure : Nitro group at the para position.

- Molecular Formula: C₁₁H₁₃NO₄.

- Key Differences: The para-nitro isomer exhibits a similarity score of 0.94 compared to the meta-nitro target compound . Physical State: Likely a solid (analogous to methyl 3-(4-nitrophenyl)propanoate, which is a solid with defined melting points) .

Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate (CAS 183380-83-8)

- Structure : Combines meta-nitro and para-hydroxy groups on the phenyl ring.

- Molecular Formula: C₁₁H₁₃NO₅.

- Key Differences :

- The hydroxyl group introduces hydrogen bonding, increasing solubility in polar solvents compared to the purely nitro-substituted target compound .

- IR Spectroscopy : Additional O-H stretch (~3200–3600 cm⁻¹) and stronger nitro absorption bands (~1520 and 1350 cm⁻¹) due to conjugation with the hydroxyl group .

Functional Group Variants

Ethyl 2-(4-methoxyphenylamino)-3-(1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)propanoate (5d)

- Structure: Contains a 3-nitrophenyl group linked via a triazole ring and an amino-methoxyphenyl moiety.

- Molecular Formula : C₂₁H₂₁N₅O₅.

- Key Differences :

- Physical State : Orange solid (mp 154–155°C), contrasting with the likely liquid or low-melting-point state of simpler esters like the target compound .

- Synthetic Yield : 63%, lower than brominated analogs (e.g., 82% for 4-bromophenyl derivatives), suggesting steric or electronic effects from the nitro group .

Ethyl 3-[2-(3-methoxyphenyl)-4-oxothiazolidin-3-yl]propanoate

- Structure: Methoxy-substituted phenyl ring fused to a thiazolidinone ring.

- Key Differences: Yield: 42–82%, depending on substituents. Electron-withdrawing groups (e.g., bromo, nitro) generally improve yields compared to electron-donating groups (e.g., methoxy) . NMR Data: Protons adjacent to the thiazolidinone ring show downfield shifts (δ ~4.0–5.0 ppm), distinct from the nitro-substituted propanoate’s simpler aromatic proton environment .

Data Table: Comparative Analysis

Key Research Findings

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., nitro, bromo) improve synthetic yields in thiazolidinone derivatives compared to methoxy groups . The meta-nitro group in the target compound may reduce steric hindrance in reactions compared to ortho or para isomers, influencing regioselectivity .

Spectroscopic Signatures :

- Nitro groups in IR show strong asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) stretches, consistent across analogs .

- In NMR, meta-substituted aromatic protons exhibit distinct splitting patterns compared to para isomers, aiding structural elucidation .

Simpler nitro-substituted esters are intermediates in agrochemical and pharmaceutical synthesis, where substituent position dictates downstream reactivity .

Biologische Aktivität

Ethyl 3-(3-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

This compound features an ethyl ester group attached to a propanoate structure with a nitrophenyl substituent at the meta position. The presence of the nitro group enhances its reactivity, making it a candidate for various chemical transformations and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C12H13N1O2 |

| Molecular Weight | 219.24 g/mol |

| Functional Groups | Ethyl ester, nitrophenyl |

| Reactivity | High due to the nitro group |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, influencing various metabolic pathways.

Research indicates that this compound may exhibit antimicrobial , anti-inflammatory , and antioxidant properties, which are critical for its potential therapeutic applications.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against several bacterial strains. For instance, it has been investigated for its efficacy against Staphylococcus epidermidis and other pathogens. The compound's structure suggests that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various experimental models. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, showcasing potential in treating conditions characterized by chronic inflammation.

Antioxidant Activity

Research indicates that this compound may also exhibit antioxidant activity, which is beneficial in protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role, such as neurodegenerative disorders.

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. -

Anti-inflammatory Mechanism :

In vitro experiments showed that this compound reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent. -

Oxidative Stress Protection :

A study assessed the protective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability, suggesting its role as a neuroprotective agent.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-amino-3-(4-nitrophenyl)propanoate | Nitro group at para position | Enhanced reactivity; potential drug candidate |

| Ethyl 3-amino-3-phenylpropanoate | Lacks nitro group | Different chemical reactivity |

| Ethyl 3-amino-3-(2-nitrophenyl)propanoate | Nitro group at ortho position | Varies in reactivity due to steric hindrance |

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(3-nitrophenyl)propanoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification of 3-(3-nitrophenyl)propanoic acid with ethanol using acid catalysis (e.g., sulfuric acid). Optimization involves:

- Molar ratio : A 1:3 ratio of acid to ethanol improves yield.

- Catalyst concentration : 1–2% (v/v) H₂SO₄ enhances reaction rates.

- Temperature : Reflux conditions (70–80°C) under anhydrous conditions. Reaction progress is monitored via TLC (Rf ~0.5 in hexane:ethyl acetate, 7:3). Post-reaction, neutralization with NaHCO₃ and purification via vacuum distillation yield the product .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Nitro group (N–O) stretches at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric); ester C=O at ~1700 cm⁻¹.

- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), ester methylene (CH₂CH₃ triplet at δ 1.2–1.4 ppm), and propanoate chain (δ 2.5–3.0 ppm).

- ¹³C NMR : Ester carbonyl at ~168 ppm, nitroaryl carbons at 120–150 ppm.

- GC-MS : Molecular ion peak at m/z 221 (C₁₁H₁₁NO₄⁺) .

Q. What are the primary reactions of the nitro group in this compound under varying conditions?

The nitro group undergoes:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl converts it to an amine, yielding ethyl 3-(3-aminophenyl)propanoate.

- Electrophilic substitution : Nitration or halogenation at the meta position (due to nitro’s deactivating effect).

- Nucleophilic aromatic substitution : Limited due to nitro’s electron-withdrawing nature .

Q. How is purity assessed for this compound?

- Melting point : Pure product melts at 74–76°C (deviations indicate impurities).

- HPLC : Retention time (~8.2 min) with ≥98% purity.

- TLC : Single spot under UV (Rf ~0.5).

- Elemental analysis : Confirms C (59.73%), H (4.97%), N (6.33%) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coat, and chemical goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : In airtight containers at 20°C, away from light and oxidizers.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Questions

Q. How can researchers resolve contradictions in catalytic reduction yields of the nitro group?

Discrepancies arise from catalyst choice and solvent polarity. For example:

- Zn/HCl : Yields ~85% amine but requires acidic conditions.

- H₂/Pd-C : Higher selectivity (~92%) in ethanol/water (1:1) at 50°C. Optimization involves GC-MS monitoring of intermediates (e.g., nitroso derivatives) and adjusting catalyst loading (5–10% Pd) .

Q. What strategies study the electronic effects of the nitro group on ester reactivity?

Q. How is this compound utilized in multi-step syntheses of heterocycles?

As a precursor:

Q. What factors influence the compound’s stability during storage?

Q. What mechanistic insights exist for nitro group transformations in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.